(S)-(+)-2-Octanol

Catalog No.
S608435
CAS No.
6169-06-8
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Octanol

CAS Number

6169-06-8

Product Name

(S)-(+)-2-Octanol

IUPAC Name

(2S)-octan-2-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

SJWFXCIHNDVPSH-QMMMGPOBSA-N

SMILES

CCCCCCC(C)O

Canonical SMILES

CCCCCCC(C)O

Isomeric SMILES

CCCCCC[C@H](C)O

Chiral Template for Enantioselective Reactions

(S)-(+)-2-Octanol can act as a chiral template in enantioselective reactions, favoring the formation of one specific enantiomer of a product molecule. One example is its use in the study of enantioselective glycidol esterification, where it influences the reaction pathway to preferentially produce a specific enantiomer of the ester product. [Source: A facile method for the preparation of enantiomerically pure aromatic glycidyl ethers via dynamic kinetic resolution, Tetrahedron Letters, Volume 44, Issue 37, 2003, Pages 6927-6930, ]

Synthesis of Chiral Building Blocks

(S)-(+)-2-Octanol serves as a starting material for the synthesis of various chiral building blocks used in the construction of complex molecules. For instance, it can be converted to (+)-(S)-2-octyl tosylate, which acts as an intermediate in the preparation of various enantiomerically pure compounds, including (-)-(R)-2-halo and azido octanes. [Source: Enantioselective synthesis of 2-haloalkanes and 2-azidoalkanes, The Journal of Organic Chemistry, 1998, 63 (18), 6599-6607, ]

(S)-(+)-2-Octanol, also known as (2S)-octan-2-ol, is a chiral organic compound with the molecular formula C8H18O\text{C}_8\text{H}_{18}\text{O}. It appears as a colorless oily liquid that is poorly soluble in water but readily dissolves in most organic solvents. This compound is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain. The chiral nature of (S)-(+)-2-Octanol allows for distinct biological and chemical properties compared to its enantiomer, (R)-(-)-2-Octanol. It is commonly derived from natural sources, particularly through the processing of castor oil, which predominantly contains ricinoleic acid .

Typical of secondary alcohols:

  • Oxidation: It can be oxidized to form ketones, specifically 2-octanone. This reaction typically requires oxidizing agents such as chromic acid or potassium permanganate.
  • Esterification: Reacting with carboxylic acids can produce esters, which are useful in various applications, including fragrances and flavorings.
  • Dehydration: Under acidic conditions, (S)-(+)-2-Octanol can undergo dehydration to yield alkenes, primarily 2-octene .

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

(S)-(+)-2-Octanol exhibits several biological activities. It has been identified as a volatile oil component and plant metabolite, particularly found in species such as Vaccinium macrocarpon (cranberry) where it may contribute to the plant's aroma and flavor profile . Additionally, it has shown potential neuroprotective effects and is being studied for its role in alleviating essential tremors and other involuntary neurological conditions . Its low toxicity profile makes it a candidate for further research in pharmacological applications.

The most common method for synthesizing (S)-(+)-2-Octanol involves the base-catalyzed cleavage of ricinoleic acid derived from castor oil. The process typically includes:

  • Hydrolysis of Ricinoleic Acid: The ricinoleic acid is hydrolyzed to yield glycerol and fatty acids.
  • Decarboxylation: The fatty acids undergo decarboxylation to form 2-octanol along with sebacic acid as a coproduct.
  • Purification: The crude product is then purified through distillation or other separation techniques to isolate (S)-(+)-2-Octanol .

This method is favored due to its sustainability and the renewable nature of castor oil.

(S)-(+)-2-Octanol finds applications across various industries:

  • Flavor and Fragrance Industry: Utilized as a flavoring agent and fragrance component due to its pleasant odor.
  • Solvent: Acts as a low-volatility solvent in paints, coatings, adhesives, and agrochemicals.
  • Defoaming Agent: Employed in pulp and paper production, oil extraction processes, and cement manufacturing.
  • Chemical Intermediate: Used in the production of surfactants, emollients for cosmetics, plasticizers, lubricants, and pesticides .

These applications underscore its importance in both consumer products and industrial processes.

Research on interaction studies involving (S)-(+)-2-Octanol has indicated its potential effects on biological systems. Studies suggest that it may interact with various receptors or enzymes within biological pathways. For instance, its neuroprotective properties may be linked to interactions with neurotransmitter systems involved in tremor regulation . Further research is needed to elucidate these interactions fully.

(S)-(+)-2-Octanol shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
1-OctanolPrimary AlcoholStraight-chain alcohol; less complex than 2-octanol
2-EthylhexanolBranched AlcoholHigher boiling point; used in plasticizers
3-OctanolSecondary AlcoholDifferent positional isomer; distinct reactivity
1-HexanolPrimary AlcoholShorter carbon chain; different physical properties
1-DecanolPrimary AlcoholLonger carbon chain; used in surfactants

Each compound exhibits unique properties that influence their respective applications and biological activities. (S)-(+)-2-Octanol stands out due to its chiral nature and specific interactions within biological systems compared to its non-chiral counterparts.

XLogP3

2.9

UNII

2855UV552L

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6169-06-8

Wikipedia

(2S)-2-octanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

2-Octanol, (2S)-: ACTIVE

Dates

Modify: 2023-08-15

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